molecular formula C28H25ClF3N7O2 B1684430 Nilotinib hydrochloride monohydrate CAS No. 923288-90-8

Nilotinib hydrochloride monohydrate

Numéro de catalogue: B1684430
Numéro CAS: 923288-90-8
Poids moléculaire: 584.0 g/mol
Clé InChI: YCBPQSYLYYBPDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de nilotinib monohydraté est un inhibiteur de la tyrosine kinase utilisé principalement dans le traitement de la leucémie myéloïde chronique (LMC) qui est positive au chromosome de Philadelphie. Il est commercialisé sous le nom de marque Tasigna et est connu pour son efficacité dans les cas où d'autres traitements, tels que l'imatinib, ont échoué .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de nilotinib monohydraté est synthétisé par un processus en plusieurs étapes impliquant la formation de la structure de base suivie de l'introduction de divers groupes fonctionnels. Le processus implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Le produit final est obtenu par cristallisation et purification .

Méthodes de production industrielle : La production industrielle du chlorhydrate de nilotinib monohydraté implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend la préparation d'intermédiaires, suivie de leur conversion en produit final par des réactions chimiques contrôlées. Le produit est ensuite soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de nilotinib monohydraté subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa synthèse et à sa modification pour améliorer ses propriétés thérapeutiques .

Réactifs et conditions courantes : La synthèse du chlorhydrate de nilotinib monohydraté implique l'utilisation de réactifs tels que les composés trifluorométhylphényle, pyrimidinyle et imidazolyle. Les réactions sont généralement effectuées dans des conditions contrôlées de température et de pression pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Le principal produit formé par ces réactions est le chlorhydrate de nilotinib monohydraté lui-même, qui se caractérise par sa grande pureté et sa forme cristalline spécifique. Le produit est ensuite formulé en gélules pour l'administration orale .

4. Applications de la recherche scientifique

Le chlorhydrate de nilotinib monohydraté a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le chlorhydrate de nilotinib monohydraté exerce ses effets en inhibant l'activité tyrosine kinase de la protéine BCR-ABL, qui est responsable de la prolifération incontrôlée des cellules leucémiques. En se liant à la conformation inactive du domaine kinase de la protéine de fusion BCR-ABL, le chlorhydrate de nilotinib monohydraté empêche la phosphorylation des molécules de signalisation en aval, inhibant ainsi la croissance cellulaire et induisant l'apoptose .

Composés similaires:

  • Imatinib
  • Dasatinib
  • Bosutinib
  • Ponatinib

Comparaison : Le chlorhydrate de nilotinib monohydraté est unique parmi ces composés en raison de sa plus grande spécificité pour la protéine BCR-ABL et de sa capacité à surmonter la résistance à l'imatinib. Il a également un profil d'effets secondaires et des propriétés pharmacocinétiques différents, ce qui en fait une option précieuse pour les patients qui ne répondent pas aux autres traitements .

Applications De Recherche Scientifique

Mécanisme D'action

Nilotinib hydrochloride monohydrate exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the inactive conformation of the kinase domain of the BCR-ABL fusion protein, this compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and inducing apoptosis .

Comparaison Avec Des Composés Similaires

  • Imatinib
  • Dasatinib
  • Bosutinib
  • Ponatinib

Comparison: Nilotinib hydrochloride monohydrate is unique among these compounds due to its higher specificity for the BCR-ABL protein and its ability to overcome resistance to imatinib. It also has a different side effect profile and pharmacokinetic properties, making it a valuable option for patients who do not respond to other treatments .

Activité Biologique

Nilotinib hydrochloride monohydrate, commonly known as Nilotinib, is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). This article delves into its biological activity, mechanisms of action, clinical efficacy, and associated side effects, supported by data tables and case studies.

Nilotinib selectively inhibits the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. It binds to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This action effectively blocks the phosphorylation cascade that leads to cell proliferation and survival in leukemic cells. Additionally, Nilotinib also inhibits other receptor tyrosine kinases such as c-Kit and PDGF receptor (PDGFR) .

In Vitro Activity

Nilotinib has demonstrated significant efficacy against various human cell lines derived from Ph+ CML. In laboratory settings, it inhibited BCR-ABL-mediated proliferation in murine leukemic cell lines with an IC50 ranging from 20 to 60 nM. Importantly, it has shown the ability to overcome resistance associated with 32 out of 33 known BCR-ABL mutations .

In Vivo Activity

In animal models, particularly murine xenograft models, Nilotinib has been effective in reducing tumor size significantly. A notable study indicated that administration of Nilotinib led to a marked reduction in tumor burden in mice implanted with BCR-ABL-positive cells .

Comparative Studies

A phase 3 clinical trial compared Nilotinib with Imatinib as first-line therapy for patients with advanced gastrointestinal stromal tumors (GISTs). The study involved 647 adult patients and found that more progression events occurred in the Nilotinib group compared to Imatinib (48 vs. 28), leading to an early termination of the trial due to higher mortality rates associated with Nilotinib .

Side Effects and Safety Profile

Nilotinib is generally well-tolerated; however, it is associated with several adverse effects typical of chemotherapy agents. Common side effects include:

  • Hematological : Neutropenia and thrombocytopenia.
  • Gastrointestinal : Nausea, vomiting, and diarrhea.
  • Cardiovascular : Hypertension and arrhythmias .

A study investigating the ototoxic effects of Nilotinib on Wistar rats found no significant changes in auditory thresholds after administration, suggesting a favorable safety profile regarding auditory function .

Pharmacokinetics

The pharmacokinetic profile of Nilotinib indicates a strong absorption with bioavailability comparable between different administration methods (e.g., capsules vs. applesauce) . Key pharmacokinetic parameters include:

ParameterValue
Cmax (ng/mL)1.31 (90% CI: 1.22-1.41)
AUC0-tlast (ng·h/mL)1.11 (90% CI: 1.05-1.16)
AUC0-inf (ng·h/mL)1.08 (90% CI: 1.02-1.15)

Case Studies

A case report highlighted an elderly male patient with CML who developed recurrent gastric issues while on Nilotinib therapy, emphasizing the need for monitoring gastrointestinal health during treatment .

Propriétés

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238967
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923288-90-8
Record name Nilotinib hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 L, 4-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, heating/cooling capacity, and an addition funnel was charged in sequence with 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide free base (10 g), methanol (250 mL), and 37% hydrochloric acid (1.85 g) under nitrogen purge. The mixture was heated to 42-50° C. and stirred for an additional 15 minutes. The resulting solution was filtered through a polypropylene pad, while maintaining the batch temperature above 40° C. The clear solution was transferred under nitrogen atmosphere to another 1 L, 4-neck, and round-bottom flask equipped with a mechanical stirrer, a thermometer, and heating/cooling capacity. The batch was stirred and cooled to 30° C. over a period of 30 minutes. Seeds (20 mg) were added at this temperature, and the batch was cooled to 23° C. over a period of 45 minutes. The batch was stirred for an additional 3 hours to obtain a thick white suspension. The suspension was cooled to −10° C. over a period of 1.5 hours and stirred for an additional 30 minutes. Any solid was collected by filtration and rinsed with cold (−10° C.) methanol (20 mL). The solid was dried at 50-55° C./10-20 torr for 8-16 hours to obtain 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide monohydrochloride monohydrate salt (9.8 g) as a white solid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Nilotinib hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Nilotinib hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Nilotinib hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Nilotinib hydrochloride monohydrate
Reactant of Route 6
Reactant of Route 6
Nilotinib hydrochloride monohydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.